molecular formula C24H22N4O4 B2637984 (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 941946-38-9

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No. B2637984
CAS RN: 941946-38-9
M. Wt: 430.464
InChI Key: XUNNAOAYYDOFSH-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Metal Complexes : A study by Chai et al. (2017) discussed the synthesis of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands. These complexes were characterized using various spectroscopic techniques and investigated for their antimicrobial activities.

  • Use in Drug Synthesis and Analysis : Liang et al. (2020) reported on the synthesis of a deuterium-labeled version of a compound similar to the one , indicating its potential in drug absorption and pharmacokinetics studies. This highlights the compound's role in enhancing the accuracy of drug analysis and development (Liang et al., 2020).

  • Structural Analysis and Synthesis : Hayun et al. (2012) described the synthesis of a compound related to (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea, providing insights into its structural properties based on IR, NMR, and mass spectral data (Hayun et al., 2012).

  • Corrosion Inhibition : Khan et al. (2017) explored the use of quinazoline Schiff base compounds as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential application in material science and engineering (Khan et al., 2017).

  • Antimicrobial and Antibacterial Properties : Dhokale et al. (2019) synthesized novel quinazolinone analogues, including urea and thiourea derivatives, and tested their antibacterial activity against common pathogens, showing the compound's potential in developing new antibacterial agents (Dhokale et al., 2019).

  • Antiproliferative and Antimicrobial Activities : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives similar to the compound , and evaluated their antiproliferative and antimicrobial properties, indicating potential applications in cancer research and infection control (Gür et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-methoxyphenyl isocyanate in the presence of a suitable base to form (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea." ] }

CAS RN

941946-38-9

Product Name

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

IUPAC Name

1-(3-methoxyphenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O4/c1-31-18-12-10-16(11-13-18)15-28-22(20-8-3-4-9-21(20)26-24(28)30)27-23(29)25-17-6-5-7-19(14-17)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI Key

XUNNAOAYYDOFSH-HPNDGRJYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.